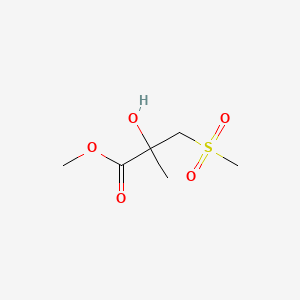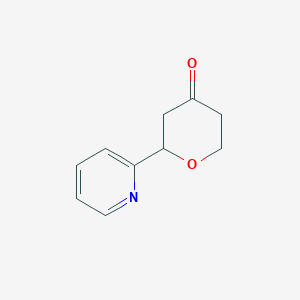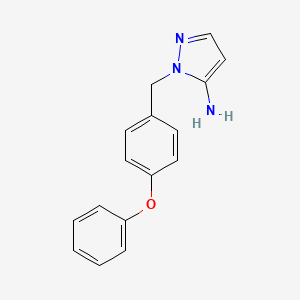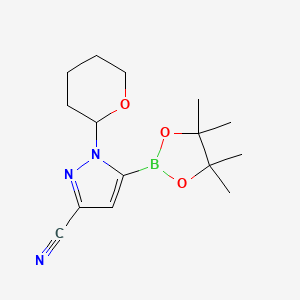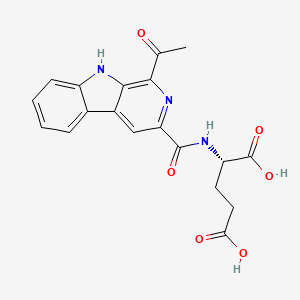
Dichotomine H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichotomine H is a β-carboline alkaloid derived from the plant Stellaria dichotoma L. It is known for its significant antiallergic activity . This compound belongs to the class of natural products and is primarily extracted from the roots of Stellaria dichotoma, a plant commonly used in traditional Chinese medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dichotomine H involves the extraction from Stellaria dichotoma L. The process typically includes the following steps:
Collection and Drying: The roots of Stellaria dichotoma are collected and dried.
Extraction: The dried roots are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dichotomine H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the β-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .
Applications De Recherche Scientifique
Dichotomine H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-carboline alkaloids.
Biology: Investigated for its antiallergic and anti-inflammatory properties.
Medicine: Potential therapeutic agent for allergic reactions and inflammation.
Industry: Used in the development of new pharmaceuticals and natural product-based therapies.
Mécanisme D'action
Dichotomine H exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors and enzymes involved in allergic and inflammatory responses.
Pathways Involved: The compound modulates signaling pathways such as the TLR4/MyD88-mTOR pathway, which plays a crucial role in immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichotomine B: Another β-carboline alkaloid with anti-inflammatory properties.
Dichotomine F: Known for its anti-anxiety effects.
Dichotomine I: Exhibits similar biological activities but with different potency.
Uniqueness of Dichotomine H
This compound is unique due to its significant antiallergic activity, making it a promising candidate for developing new antiallergic therapies .
Propriétés
Formule moléculaire |
C19H17N3O6 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2S)-2-[(1-acetyl-9H-pyrido[3,4-b]indole-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N3O6/c1-9(23)16-17-11(10-4-2-3-5-12(10)20-17)8-14(21-16)18(26)22-13(19(27)28)6-7-15(24)25/h2-5,8,13,20H,6-7H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t13-/m0/s1 |
Clé InChI |
XTDUOMJVJSREHT-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)C1=C2C(=CC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
SMILES canonique |
CC(=O)C1=C2C(=CC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)

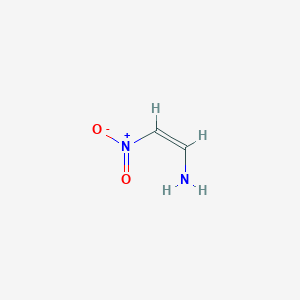
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)

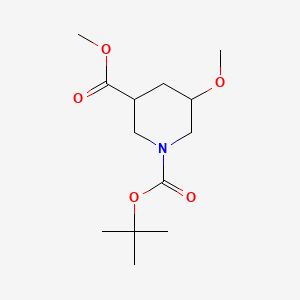
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
